molecular formula C12H14N2O2S B4197912 N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide

N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide

Cat. No.: B4197912
M. Wt: 250.32 g/mol
InChI Key: AUZHSMQHFYARJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with ethyl 3-bromopropanoate under basic conditions to form the intermediate 2-(3-ethoxypropylthio)aniline. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of high-yielding, cost-effective methods. One such method is the condensation of 2-aminobenzenethiol with ethyl 3-bromopropanoate in the presence of a base, followed by cyclization using a dehydrating agent like phosphorus oxychloride .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole-2-carboxylic acid: Explored for its potential therapeutic applications.

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide is unique due to its specific ethoxypropanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-16-8-7-11(15)14-12-13-9-5-3-4-6-10(9)17-12/h3-6H,2,7-8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZHSMQHFYARJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-3-ethoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.